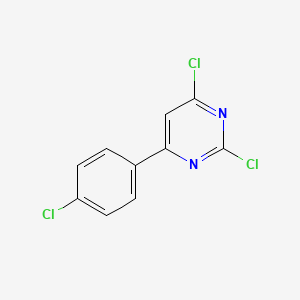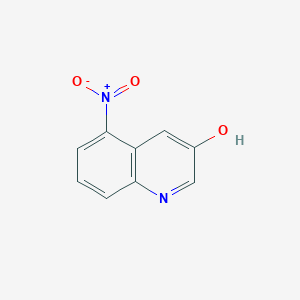
5-Nitroquinolin-3-ol
Vue d'ensemble
Description
5-Nitroquinolin-3-ol is a heterocyclic aromatic compound with significant applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is known for its antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitroquinolin-3-ol typically involves the nitration of 3-hydroxyquinoline. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs a two-stage process. The first stage involves the nitrosation of 3-hydroxyquinoline, followed by the oxidation of the nitroso derivative using nitric acid. The reaction conditions, including the concentration of nitric acid, temperature, and reaction time, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form 3-hydroxy-5-aminoquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: this compound-N-oxide.
Reduction: 3-Hydroxy-5-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Applications De Recherche Scientifique
5-Nitroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer properties due to its ability to induce redox reactions that alter intracellular signaling and inhibit tumor cell growth.
Mécanisme D'action
The mechanism of action of 5-Nitroquinolin-3-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound chelates metal ions essential for bacterial growth, thereby inhibiting bacterial enzymes and DNA synthesis.
Anticancer Activity: It inhibits type 2 methionine aminopeptidase, a protein involved in angiogenesis, thereby preventing tumor growth.
Comparaison Avec Des Composés Similaires
8-Hydroxy-5-nitroquinoline: Similar in structure but differs in the position of the hydroxyl group.
5-Nitroquinoline: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity
Uniqueness: 5-Nitroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
5-nitroquinolin-3-ol |
InChI |
InChI=1S/C9H6N2O3/c12-6-4-7-8(10-5-6)2-1-3-9(7)11(13)14/h1-5,12H |
Clé InChI |
SISRQKHBPIZTNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=N2)O)C(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


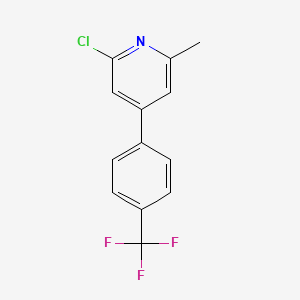
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate hydrobromide](/img/structure/B8737572.png)
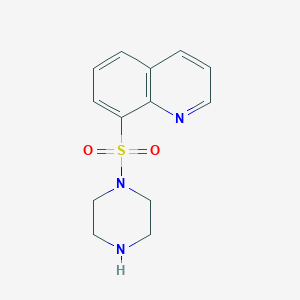
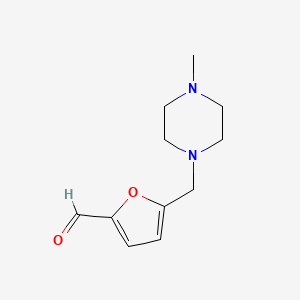
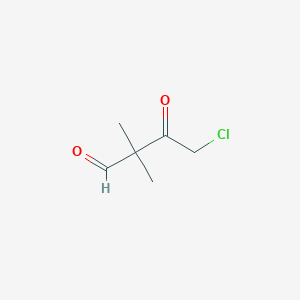
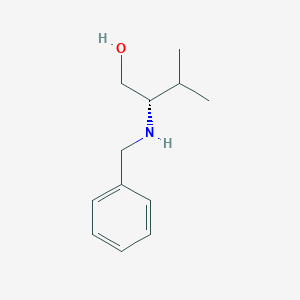
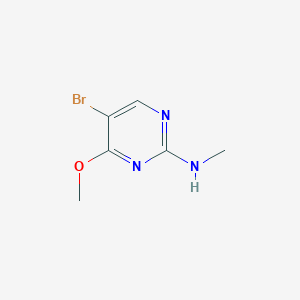
![methyl 4-[3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B8737610.png)
![5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde](/img/structure/B8737612.png)
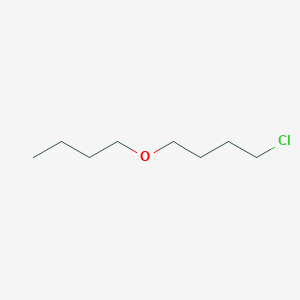
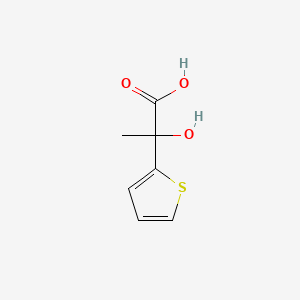
![5-Bromo-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-B]pyridin-6(7H)-one](/img/structure/B8737635.png)
